molecular formula C19H25N3O3S B12238483 4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12238483
M. Wt: 375.5 g/mol
InChI Key: QWBIUYNBZIZBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxycarbonyl-4-piperidone: Shares the piperidine and ethoxy groups but lacks the benzothiazole core.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains similar functional groups but differs in the overall structure.

Uniqueness

4-Ethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and the benzothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H25N3O3S/c1-2-24-14-7-6-8-16-17(14)20-19(26-16)22-11-12-25-15(13-22)18(23)21-9-4-3-5-10-21/h6-8,15H,2-5,9-13H2,1H3

InChI Key

QWBIUYNBZIZBHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.